Ethyl 2-(4-cyano-2-fluorophenyl)acetate
Description
Ethyl 2-(4-cyano-2-fluorophenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with a cyano group at the para position and a fluorine atom at the ortho position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation . Its structural uniqueness—combining electron-withdrawing groups (cyano and fluorine)—enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks .
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 2-(4-cyano-2-fluorophenyl)acetate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)6-9-4-3-8(7-13)5-10(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
KWGAOGLVOOBCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between ethyl 2-(4-cyano-2-fluorophenyl)acetate and analogous compounds:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The combination of 4-cyano and 2-fluoro substituents in the target compound enhances its electrophilicity, facilitating reactions like Suzuki coupling or amidation . In contrast, analogs lacking the cyano group (e.g., ethyl 2-(4-fluorophenyl)acetate) exhibit lower polarity and are less reactive in such transformations . Steric and Crystallinity: Ortho-substituted derivatives (e.g., ethyl 2-(2-cyanophenyl)acetate) often face steric hindrance, reducing crystallinity compared to para-substituted analogs .
Synthetic Yields: this compound derivatives are synthesized in moderate-to-high yields (50–92%), as seen in intermediates for osilodrostat, a cortisol synthesis inhibitor . Comparatively, ethyl 2-(4-fluorophenyl)acetate is synthesized in 90% yield under standard conditions .
Applications: Pharmaceuticals: The target compound’s fluorinated and cyano-substituted structure is pivotal in kinase inhibitor development, where fluorine improves metabolic stability and the cyano group enhances binding affinity . Agrochemicals: Simpler analogs like ethyl 2-(4-cyanophenyl)acetate are prioritized for cost-effective pesticide synthesis due to lower synthetic complexity .
Research Findings and Data Analysis
- Crystal Structure: Ethyl 2-(2,4-difluorophenyl)acetate exhibits a planar phenyl ring with intermolecular C–H···F interactions, stabilizing its solid-state structure . In contrast, the target compound’s ortho-fluoro and para-cyano groups may induce torsional strain, complicating crystallization.
- Reactivity: The cyano group in this compound participates in click chemistry, enabling rapid diversification into triazole or imidazole derivatives .
- Thermal Stability: Fluorinated analogs generally show higher thermal stability (decomposition >200°C) compared to non-fluorinated derivatives .
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